molecular formula C28H33N7O7 B1682427 N-Benzyloxycarbonylglycyl-glycyl-arginine-4-methylcoumarinyl-7-amide CAS No. 66216-78-2

N-Benzyloxycarbonylglycyl-glycyl-arginine-4-methylcoumarinyl-7-amide

Cat. No. B1682427
CAS RN: 66216-78-2
M. Wt: 579.6 g/mol
InChI Key: YXLGWNWVIGXGME-NRFANRHFSA-N
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Description

Z-GGR-AMC is a fluorogenic peptide substrate for a direct fluorometric assay of urokinase, tissue-type plasminogen activator, trypsin and thrombin.

properties

IUPAC Name

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-21(8-5-11-31-27(29)30)26(39)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21,34H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H4,29,30,31)(H,35,37,39)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLGWNWVIGXGME-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216404
Record name N-Benzyloxycarbonylglycyl-glycyl-arginine-4-methylcoumarinyl-7-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonylglycyl-glycyl-arginine-4-methylcoumarinyl-7-amide

CAS RN

66216-78-2
Record name N-Benzyloxycarbonylglycyl-glycyl-arginine-4-methylcoumarinyl-7-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066216782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylglycyl-glycyl-arginine-4-methylcoumarinyl-7-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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